molecular formula C13H7FN4OS2 B2708128 N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862976-42-9

N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2708128
CAS No.: 862976-42-9
M. Wt: 318.34
InChI Key: XYUCMYDIAUHHIL-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a novel chemical compound supplied for research purposes. This hybrid molecule is of significant interest in medicinal chemistry due to its unique structure, which incorporates three pharmacologically active moieties: a 6-fluorobenzo[d]thiazole, a 1,3,4-oxadiazole, and a thiophene ring. Research Applications and Value The core scaffolds of this compound are well-established in drug discovery. Benzothiazole derivatives have demonstrated notable and selective antitumor properties, with some compounds showing promising activity against non-small cell lung cancer (NSCLC) and other cell lines . The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and role in forming key interactions with biological targets . Similarly, the thiophene ring is a common scaffold in numerous therapeutic agents and has been specifically incorporated into 1,3,4-thiadiazole derivatives that exhibit potent in vitro cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . Suggested Mechanism and Biological Evaluation While the specific mechanism of action for this exact compound requires empirical validation, research on analogous molecules provides strong direction. Related benzothiazole and quinazolinone compounds have been shown to inhibit key cancer proliferation pathways. Mechanistic studies suggest potential activity through the induction of cell cycle arrest (e.g., G1-phase), promotion of apoptosis via disruption of mitochondrial membrane potential, and inhibition of crucial signaling pathways such as ALK/PI3K/AKT and ERK . Furthermore, benzothiazole derivatives have been investigated for their dual anticancer and anti-inflammatory activities, as they can significantly reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which play a critical role in the tumor microenvironment . This compound represents a valuable tool for researchers exploring the structure-activity relationships of multi-heterocyclic hybrids and their potential as targeted therapeutic agents in oncology and immunology. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN4OS2/c14-7-3-4-8-10(6-7)21-13(15-8)16-12-18-17-11(19-12)9-2-1-5-20-9/h1-6H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUCMYDIAUHHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common route includes the formation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom. The thiophene and oxadiazole rings are then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. For instance:

  • Synthesis and Activity : A series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were synthesized and tested for anticancer activity. The derivatives exhibited significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cell proliferation and survival pathways .
  • Case Study : In a notable study, a derivative containing the oxadiazole moiety was evaluated against estrogen receptor-positive breast cancer cell lines (MCF7). Results indicated that certain derivatives showed promising antiproliferative activity, suggesting potential for further development .

Antimicrobial Applications

The antimicrobial properties of compounds similar to this compound have also been investigated:

  • In Vitro Studies : Research has demonstrated that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For example, specific derivatives were shown to inhibit bacterial growth effectively in controlled laboratory settings .
  • Molecular Docking Studies : These studies have provided insights into how these compounds bind to bacterial enzymes or receptors, potentially disrupting their function and leading to cell death .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Cell Line/Pathogen Percent Growth Inhibition (PGI) Reference
AnticancerSNB-1986.61%
AnticancerOVCAR-885.26%
AntimicrobialVarious BacteriaSignificant inhibition observed
AntimicrobialFungal SpeciesEffective growth inhibition

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The fluorobenzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings can contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Cytotoxic 1,3,4-Oxadiazole Derivatives

Compounds with the 1,3,4-oxadiazole core are widely studied for their cytotoxic effects. For example:

  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 101) exhibited potent activity against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines, with growth percent (GP) values ranging from 15.43 to 39.77 .
  • N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 118) demonstrated an IC50 of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutic agents .

Comparison: The thiophen-2-yl substituent in the target compound may enhance π-π stacking interactions with cellular targets compared to the pyridinyl or methoxyphenyl groups in analogs.

Thiadiazole vs. Oxadiazole Derivatives

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
    • Thiadiazole analogs exhibit insecticidal and fungicidal activities .

Fluorinated Benzothiazole Derivatives with Antioxidant Activity

  • 7-Chloro-6-fluorobenzo[d]thiazol-2-amine derivatives :
    • Synthesized via Claisen-Schmidt condensation and evaluated for antioxidant activity.
    • Showed significant radical scavenging in DPPH assays compared to chalcone precursors .

Comparison: The 6-fluoro substitution in the target compound aligns with strategies to enhance metabolic stability and bioavailability in fluorinated benzothiazoles.

Role of Thiophene Substituents

  • N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide :
    • Thiophene enhances electronic conjugation and may improve binding to enzymes or receptors .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with an oxadiazole ring and thiophene substituent. The presence of fluorine enhances its metabolic stability and biological activity.

Property Value
Molecular Formula C₁₅H₁₃FN₄OS
Molecular Weight 325.35 g/mol
CAS Number 899735-96-7

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers.

A study reported that compounds containing the benzothiazole scaffold exhibited IC₅₀ values in the low micromolar range against several cancer types, indicating significant antiproliferative activity . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives with the benzothiazole structure exhibit strong antibacterial and antifungal activities. For example, compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria .

The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This activity is beneficial for conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Efficacy : A research team synthesized a series of oxadiazole derivatives based on the benzothiazole framework and tested their efficacy against various cancer cell lines. The most active compounds demonstrated significant cytotoxicity with IC₅₀ values ranging from 0.1 to 5 µM across different cell lines .
  • Antimicrobial Testing : In a comparative study, several derivatives were screened for antibacterial activity against E. coli and S. aureus. Results showed that modifications at the 5-position of the oxadiazole ring enhanced antibacterial potency by up to 50% compared to unmodified compounds .
  • Anti-inflammatory Studies : A recent study published in a peer-reviewed journal highlighted the anti-inflammatory potential of similar compounds in animal models of arthritis, showing reduced swelling and inflammatory markers after treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazides with appropriate heterocyclic precursors. For example:

  • Step 1 : Prepare 6-fluorobenzo[d]thiazol-2-amine by reacting 2-aminobenzothiazole with fluorinating agents (e.g., Selectfluor®) under inert conditions.
  • Step 2 : Synthesize 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of thiophene-2-carboxylic acid hydrazide with cyanogen bromide (BrCN) in methanol .
  • Step 3 : Couple the intermediates using POCl₃ or H₂SO₄ as a cyclizing agent at 80–120°C .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like thiadiazoles.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use IR to confirm NH stretching (~3350 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and fluorine coupling .
  • Crystallography : Single-crystal XRD (e.g., SHELX programs ) reveals monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 20.5406 Å, b = 13.7457 Å). Hydrogen bonding between NH and oxadiazole rings stabilizes the structure .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ quantification) .
  • Antioxidant Potential : DPPH radical scavenging (compare to ascorbic acid controls) .
  • Kinase Inhibition : Fluorescence-based assays (e.g., Aurora kinase inhibition ).

Advanced Research Questions

Q. What in silico strategies predict the compound’s CDK-2 inhibitory activity?

  • Methodological Answer :

  • Molecular Docking : Use Glide (Schrödinger Suite) with PDB ID 2R3J (CDK-2 co-crystallized with SCJ ligand). Key interactions include hydrogen bonds with Glu81 and hydrophobic contacts with Leu83 .
  • ADME Prediction : Swiss-ADME evaluates Lipinski’s rules; prioritize derivatives with topological polar surface area (TPSA) < 90 Ų for blood-brain barrier penetration .

Q. How do structural modifications (e.g., fluorobenzothiazole vs. thiophene substituents) affect anticancer activity?

  • Methodological Answer :

  • SAR Studies : Replace the 6-fluorobenzo[d]thiazole with non-fluorinated analogs to assess fluorine’s role in membrane permeability. Compare with 5-(phenyl)-1,3,4-oxadiazole derivatives: thiophene enhances π-π stacking with kinase ATP-binding pockets .
  • Crystallographic Analysis : Fluorine’s electronegativity increases dipole moments, improving binding to hydrophobic pockets (e.g., Aurora kinases) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Data Normalization : Use standardized cell lines (e.g., NCI-60 panel) and control for assay conditions (e.g., serum concentration in MTT assays).
  • Orthogonal Validation : Combine in vitro results with ex vivo models (e.g., zebrafish xenografts) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives ) to identify trends.

Q. What crystallographic parameters indicate stability in polymorphic forms?

  • Methodological Answer :

  • Unit Cell Metrics : Monoclinic systems (e.g., C2/c) with Z’ > 1 suggest polymorphism. Compare thermal displacement parameters (Ueq) to assess disorder .
  • Hydrogen-Bond Networks : Analyze intermolecular NH···O/N interactions using Mercury software. Stable forms exhibit 3D networks with bond distances < 2.2 Å .

Key Recommendations

  • Prioritize SHELXL for crystallographic refinement due to robustness with high-resolution data .
  • Validate in silico docking results with isothermal titration calorimetry (ITC) for binding affinity confirmation .
  • Explore fluorinated analogs for improved pharmacokinetics, leveraging fluorine’s metabolic stability .

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